molecular formula C7H7NO2S B1208008 (4-Nitrophenyl)methanethiol CAS No. 26798-33-4

(4-Nitrophenyl)methanethiol

Cat. No.: B1208008
CAS No.: 26798-33-4
M. Wt: 169.2 g/mol
InChI Key: ACFHLWCEZHYYKX-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)methanethiol (CAS No. 26798-33-4) is an aromatic thiol characterized by a nitro-substituted phenyl group attached to a methanethiol (–CH2SH) moiety. Its molecular formula is C7H7NO2S (molecular weight: 169.2 g/mol), though a discrepancy in the provided evidence lists an incorrect formula (C21H34O4) . This compound is primarily utilized in organic synthesis, serving as a precursor for heterocyclic compounds such as 1,3,4-thiadiazoles, which exhibit antimicrobial activity . Its nitro group enhances electrophilic substitution reactivity, while the thiol group enables nucleophilic and oxidative transformations.

Properties

IUPAC Name

(4-nitrophenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFHLWCEZHYYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949606
Record name (4-Nitrophenyl)methanethiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26798-33-4
Record name 4-Nitrobenzyl mercaptan
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Record name (4-Nitrophenyl)methanethiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 26798-33-4
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Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Nitrophenyl)methanethiol can be synthesized through the reaction of 4-nitrophenylchloromethane with thioethanoic S-acid, followed by the hydrolysis of the resulting S-acetyl derivative with diluted sulfuric acid . The reaction conditions typically involve:

    Step 1: Reaction of 4-nitrophenylchloromethane with thioethanoic S-acid.

    Step 2: Hydrolysis of the S-acetyl derivative using diluted sulfuric acid.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis route mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: (4-Nitrophenyl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides.

    Oxidation: Hydrogen peroxide, iodine.

Major Products:

    Reduction: 4-Aminophenylmethanethiol.

    Substitution: Thioethers, disulfides.

    Oxidation: Disulfides, sulfonic acids.

Scientific Research Applications

(4-Nitrophenyl)methanethiol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)methanethiol involves its interaction with molecular targets through its functional groups. The thiol group (-SH) can form covalent bonds with electrophilic centers in proteins and enzymes, affecting their activity and function. The nitro group (-NO2) can undergo reduction to form reactive intermediates that further interact with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methanethiol (CH3SH)

Structural Similarities : Both compounds feature a thiol (–SH) group. Methanethiol’s simplicity (CH3SH) contrasts with (4-Nitrophenyl)methanethiol’s aromatic nitro-substituted structure.
Key Differences :

  • Physicochemical Properties :
Property Methanethiol This compound
Molecular Weight 48.11 g/mol 169.2 g/mol
Volatility High (gas at room temp) Low (solid/liquid)
Odor Rotten cabbage Likely pungent (unreported)

The nitro group in this compound reduces volatility and increases polarity, enhancing solubility in polar solvents compared to methanethiol .

  • It also forms abiotically in hydrothermal vents . In contrast, this compound’s synthetic origin and lack of reported natural occurrence highlight its role as a research chemical .
  • Applications :
    Methanethiol is used as a gas odorant due to its strong smell , while this compound is employed in synthesizing antimicrobial thiadiazoles .

1,3,4-Thiadiazole Derivatives ()

Structural Relationship : These derivatives share the 4-nitrophenyl group but incorporate a thiadiazole ring instead of a thiol.
Comparative Analysis :

  • Synthesis: this compound may serve as a precursor in synthesizing thiadiazoles, though explicitly uses hydrazine derivatives and hydrazonoyl bromides as starting materials.
  • Antimicrobial Activity: Compound Type Activity Against E. coli, B. mycoides, C. albicans 1,3,4-Thiadiazoles Four derivatives showed superior antimicrobial effects this compound Not reported in evidence The thiadiazole ring enhances bioactivity, suggesting that structural complexity and heterocyclic systems are critical for antimicrobial performance.

Benzyl Mercaptan (Phenylmethanethiol, C6H5CH2SH)

Structural Similarities : Both are aromatic thiols.
Key Differences :

  • Substituent Effects :
    The nitro group in this compound increases acidity (pKa ~6–8) compared to benzyl mercaptan (pKa ~10), due to electron-withdrawing effects stabilizing the thiolate anion.
  • Applications :
    Benzyl mercaptan is used in fragrance and polymer industries, while this compound’s nitro group directs its use toward pharmaceuticals or agrochemical intermediates.

Research Findings and Data Gaps

  • Synthetic Utility : this compound’s nitro group facilitates electrophilic aromatic substitution, enabling diverse derivatization pathways .
  • Unanswered Questions :
    • Specific physicochemical data (e.g., melting point, solubility) for this compound are absent in the provided evidence.
    • Biological activity of this compound remains unexplored, unlike its thiadiazole derivatives .

Biological Activity

(4-Nitrophenyl)methanethiol, with the chemical formula C7_7H8_8N2_2O2_2S, is an organosulfur compound characterized by a thiol group (-SH) linked to a methylene bridge (-CH2_2-) and a para-nitrophenyl group. This compound has garnered attention due to its diverse biological activities, particularly in biochemical reactions involving thiol modifications and catalytic processes.

The primary biological activity of this compound is its role as a reducing agent in the catalytic reduction of nitrophenols, especially 4-nitrophenol. This reaction is significant in assessing the activity of nanostructured materials and involves the transformation of 4-nitrophenol to 4-aminophenol, facilitated by various catalysts including metal nanoparticles.

Target and Mode of Action

  • Target : The main target for this compound is the reduction process involving nitrophenols.
  • Mode of Action : The compound interacts with its targets through catalytic reduction, where it donates electrons to facilitate the conversion of nitro groups to amino groups.

This compound exhibits several biochemical properties that contribute to its biological activity:

  • Reactivity : The thiol group can form stable covalent bonds with biomolecules, particularly proteins containing cysteine residues. This modification can influence protein function and signaling pathways.
  • Biochemical Pathways : It participates in key biochemical pathways that involve redox reactions, impacting cellular metabolism and signaling .

Cellular Effects

Research indicates that this compound can affect various cellular processes:

  • It influences levels of volatile sulfur compounds (VSCs) in cancer cells, suggesting a role in dysregulated sulfur metabolism.
  • The compound has been linked to modifications in gene expression and cellular signaling pathways, which may have implications for cancer biology .

Study on Thiol Interactions

A study highlighted the ability of this compound to react with dopamine D3 receptors, indicating potential applications in neurochemical research. This interaction suggests that the compound could be utilized for labeling biomolecules in analytical techniques like mass spectrometry and fluorescence microscopy.

Anticancer Potential

Another investigation explored the effects of this compound on cancer cell lines. The compound demonstrated cytotoxic effects on various carcinoma cell lines, although specific IC50_{50} values were not detailed. Its mechanism likely involves disruption of thiol-dependent redox states within cancer cells .

Data Tables

Property Details
Chemical FormulaC7_7H8_8N2_2O2_2S
Molecular Weight172.21 g/mol
Primary Biological ActivityReducing agent in nitrophenol reduction
Interaction with BiomoleculesForms adducts with proteins via thiolation
Potential ApplicationsNeurochemical research, drug design

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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